![molecular formula C9H9N3O2 B3010358 3-(2-Azidophenyl)propanoic acid CAS No. 2243503-59-3](/img/structure/B3010358.png)
3-(2-Azidophenyl)propanoic acid
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Overview
Description
3-(2-Azidophenyl)propanoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds which can provide insight into the chemical behavior and potential applications of azidophenyl propanoic acid derivatives. For instance, 3-[(4-Azidophenyl)dithio]propionic acid is a compound that has been prepared for photolabeling studies to understand polymer-cell surface interactions . This suggests that azidophenyl propanoic acid derivatives could be useful in bioconjugation and labeling studies due to the reactive azide group which can participate in click chemistry reactions.
Synthesis Analysis
The synthesis of related compounds, such as 3-[(4-Azidophenyl)dithio]propionic acid, involves multiple steps starting from diamino-diphenyldisulfide . This process includes the introduction of an azide group, which is a common functional group in click chemistry. Although the exact synthesis of 3-(2-Azidophenyl)propanoic acid is not described, it is likely that similar synthetic routes could be employed, involving the functionalization of the aromatic ring followed by the introduction of the propanoic acid moiety.
Molecular Structure Analysis
The molecular structure of azidophenyl propanoic acid derivatives is characterized by the presence of an azide group attached to a phenyl ring, which is further linked to a propanoic acid chain. The azide group is known for its high reactivity, particularly in the presence of alkyne groups under click chemistry conditions, leading to the formation of triazole rings. The structure of these compounds is crucial for their reactivity and potential applications in chemical synthesis and material science.
Chemical Reactions Analysis
The azide group in azidophenyl propanoic acid derivatives is highly reactive and can participate in various chemical reactions. For example, the azide group can be used in photolabeling studies, as demonstrated by the attachment of 3-[(4-Azidophenyl)dithio]propionic acid to polymers . Additionally, azides are known to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a cornerstone of click chemistry. Although the papers do not specifically discuss the reactions of 3-(2-Azidophenyl)propanoic acid, the related compounds suggest a wide range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azidophenyl propanoic acid derivatives are influenced by the presence of the azide group. This group can affect the solubility, stability, and reactivity of the compound. For instance, the azide group can make the compound more reactive towards certain metals, such as copper, which is used as a catalyst in click chemistry reactions. The propanoic acid moiety contributes to the acidity of the compound and can also affect its solubility in organic solvents. The exact properties of 3-(2-Azidophenyl)propanoic acid would need to be determined experimentally, but they are likely to be similar to those of related compounds .
Scientific Research Applications
Alternative to Phenolation in Material Science
3-(2-Azidophenyl)propanoic acid has been investigated as a renewable building block in material science. In a study by Trejo-Machin et al. (2017), phloretic acid (a derivative of 3-(4-Hydroxyphenyl)propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation, demonstrating its potential as a sustainable alternative to phenol for introducing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Functionalization in Organic Chemistry
In the field of organic chemistry, 3-(2-Azidophenyl)propanoic acid and its derivatives have been used for various functionalization processes. Abramovitch et al. (1986) explored its acid-catalyzed decomposition, leading to the formation of spiro-lactones, a valuable reaction in synthetic chemistry (Abramovitch et al., 1986). Another study by Ren et al. (2021) isolated new phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)propanoic acid, from Eucommia ulmoides Oliv., indicating its relevance in discovering new bioactive compounds (Ren et al., 2021).
Synthesis and Structural Analysis
Behzadi et al. (2015) utilized 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, in the synthesis of monocyclic-2-azetidinones, highlighting its utility in producing complex organic structures (Behzadi et al., 2015). Chen et al. (2016) synthesized a derivative of danshensu, which involves 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, for improving chemical stability and liposolubility (Chen et al., 2016).
Photolabeling and Sensor Applications
The azido group in 3-(2-Azidophenyl)propanoic acid has been used in photolabeling studies. Ramaswami and Tirrell (1986) evaluated 3-[(4-Azidophenyl)dithio]propionic acid as a polymer-bound photolabel for studying polymer-cell surface interactions (Ramaswami & Tirrell, 1986). Moreover, Wolfshorndl et al. (2012) demonstrated that covalently bound azido groups, such as in 3-(p-azidophenyl)propanoic acid, act as specific water sensors, even in hydrogen-bonding environments, making them valuable for hydration studies in biological systems (Wolfshorndl et al., 2012).
Other Applications
Further applications include the use in flame retardancy of materials (Zhang et al., 2008) and electrochemical hydrogenation in organic synthesis (Korotaeva et al., 2011) (Zhang, Kim, & Lee, 2008); (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Mechanism of Action
Target of Action
Considering its structural similarity to propanoic acid and 3-phenylpropionic acid, it may interact with similar targets .
Mode of Action
The terminal azide group allows conjugation with compounds containing alkyne groups through a copper (i)-catalyzed cycloaddition reaction, also known as click chemistry . This suggests that it may interact with its targets to form stable amide bonds .
Biochemical Pathways
Related compounds like propanoic acid are known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, thf, chloroform, and dichloromethane suggests that it may have good bioavailability .
Result of Action
Its ability to form stable amide bonds suggests that it may be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Action Environment
Its storage temperature is recommended to be 2-8°c, suggesting that temperature may affect its stability .
properties
IUPAC Name |
3-(2-azidophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8-4-2-1-3-7(8)5-6-9(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJJHFBYPFCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidophenyl)propanoic acid |
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